Glimepiride-d4 is a deuterated derivative of glimepiride, a long-acting sulfonylurea medication primarily used in the management of type 2 diabetes mellitus. This compound serves as an internal standard for the quantification of glimepiride in biological samples through techniques like gas chromatography and liquid chromatography coupled with mass spectrometry. The primary mechanism of action involves the inhibition of ATP-sensitive potassium channels in pancreatic beta-cells, which stimulates insulin secretion, thereby lowering blood glucose levels.
Glimepiride-d4 is classified under sulfonylureas, a class of medications that stimulate insulin release from the pancreas. It is specifically categorized as a stable isotope labeled compound, which is utilized in pharmacokinetic studies and metabolic research to trace the behavior of glimepiride in biological systems. The compound has the Chemical Abstracts Service number 2699607-96-8 and is available through specialized biochemical suppliers such as Bertin Bioreagent and Cayman Chemical.
The synthesis of glimepiride-d4 typically involves deuteration processes where hydrogen atoms in the original glimepiride structure are replaced with deuterium. One common method includes the use of palladium or platinum catalysts under controlled temperature and pressure conditions to facilitate this substitution.
Industrial Production: The industrial synthesis often employs high-pressure reactors to ensure effective incorporation of deuterium atoms. Quality control measures are implemented to maintain the purity and consistency of the final product, ensuring it meets analytical standards for research applications .
The molecular formula for glimepiride-d4 is , with a molecular weight of approximately 490.62 g/mol. The structure features a sulfonylurea moiety, which is critical for its biological activity. The presence of deuterium isotopes alters its physical properties slightly compared to non-deuterated glimepiride but retains similar functional characteristics.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 490.62 g/mol |
Melting Point | 181 - 185 °C |
Boiling Point | Not Available |
Density | Not Determined |
Solubility | DMSO: >10 mg/mL |
Glimepiride-d4 undergoes similar chemical reactions as its non-deuterated counterpart, including hydrolysis and oxidation reactions, albeit at potentially different rates due to the presence of deuterium. These reactions are essential for understanding its metabolic pathways in pharmacokinetic studies. The stability of glimepiride-d4 under various reaction conditions makes it a reliable internal standard for analytical purposes.
The mechanism by which glimepiride-d4 operates mirrors that of glimepiride. It acts by binding to ATP-sensitive potassium channels on pancreatic beta-cells, leading to their closure. This closure results in depolarization of the cell membrane, triggering calcium influx and subsequent insulin release. This process effectively lowers blood glucose levels postprandially.
At concentrations around , glimepiride has been shown to enhance the activity of intracellular insulin receptors while preventing receptor downregulation during chronic insulin stimulation, primarily through protein kinase C activation .
Glimepiride-d4 exhibits several notable physical and chemical properties:
These properties indicate that glimepiride-d4 is stable under standard laboratory conditions but should be handled with care due to its classification as potentially hazardous .
Glimepiride-d4 is primarily utilized in scientific research for:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3